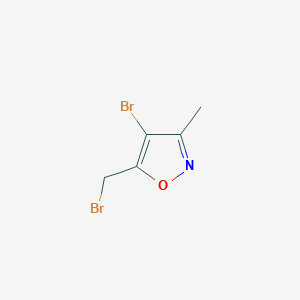
3,5-Dichloro-2-hydroxybenzaldehyde oxime
Vue d'ensemble
Description
3,5-Dichloro-2-hydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H4Cl2NO2 . It is also known by other names, including salicylaldehyde, 3,5-dichloro- and 2-hydroxy-3,5-dichlorobenzaldehyde . This compound exhibits interesting properties due to its functional groups and aromatic structure.
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with two chlorine atoms (at positions 3 and 5) and a hydroxyl group (at position 2). The oxime functional group (–NOH) is attached to the aldehyde carbon. The 3D representation of the molecule reveals its planar geometry, with the oxime group extending out of the plane of the benzene ring .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compound Synthesis : 3,5-Dichloro-2-hydroxybenzaldehyde oxime has been used in the synthesis of complex compounds, such as in the preparation of 3-bromo-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, highlighting its utility in creating novel chemical structures (Zhu, Wei, & Zhu, 2008).
- Crystal Structure Analysis : This compound has been used in crystallography to understand molecular structures, as demonstrated by the detailed analysis of its crystal structure in certain studies (Han, 2010).
Reactivity and Chemical Properties
- Peptide Synthesis : It has been utilized in peptide synthesis, showcasing its reactivity, particularly in forming esters with N-protected amino acids (Hayashi & Shimizu, 1983).
- Oxidation Reactions : The compound's role in oxidation reactions has been explored, for example, in the selective oxidation of 2,4,6-trimethylphenol to form specific benzaldehyde derivatives (Sun, Judeh, Ali, & Alshahateet, 2008).
Applications in Material Science
- Catalysis : Its use in catalytic processes, such as in reactions involving rhodium catalyst systems, has been noted, underscoring its potential in facilitating complex chemical transformations (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).
- Interfacial Activity : Research on 2-hydroxy-5-alkylbenzaldehyde oximes, related to 3,5-Dichloro-2-hydroxybenzaldehyde oxime, has investigated their interfacial activity, important in fields like separation science and material engineering (Wiśniewski & Szymanowski, 1994).
Environmental and Biological Interactions
- Environmental Transformations : Studies have examined how halogenated aromatic aldehydes like 3,5-Dichloro-2-hydroxybenzaldehyde oxime undergo transformations in environmental settings, particularly in anaerobic conditions (Neilson, Allard, Hynning, & Remberger, 1988).
Propriétés
IUPAC Name |
2,4-dichloro-6-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLQTKOGKFLAS-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NO)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5331-93-1 | |
| Record name | NSC3936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)
![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)








